Propyl 4-(2,2-dimethylbutanamido)benzoate
Description
Propyl 4-(2,2-dimethylbutanamido)benzoate is an ester derivative of benzoic acid with a unique substitution pattern. Its structure comprises:
- A propyl ester group at the carboxylate position.
- A 4-(2,2-dimethylbutanamido) substituent on the aromatic ring.
This compound's distinct features arise from the branched 2,2-dimethylbutanamido group, which introduces steric hindrance and lipophilicity.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
propyl 4-(2,2-dimethylbutanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-5-11-20-14(18)12-7-9-13(10-8-12)17-15(19)16(3,4)6-2/h7-10H,5-6,11H2,1-4H3,(H,17,19) |
InChI Key |
OLLGUDHSZJGNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2,2-dimethylbutanamido)benzoate typically involves the esterification of benzoic acid with propanol in the presence of an acid catalyst. The reaction can be carried out using Fischer esterification, where benzoic acid and propanol are heated together with a strong acid like sulfuric acid to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as transesterification. This process involves the exchange of the ester group of methyl benzoate with propanol under the influence of a catalyst like sodium methoxide.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2,2-dimethylbutanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Propyl 4-(2,2-dimethylbutanamido)benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(2,2-dimethylbutanamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propyl 4-(2,2-dimethylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared with the following analogs (Table 1):
Physical and Chemical Properties
- Lipophilicity : The 2,2-dimethylbutanamido group increases lipophilicity compared to unsubstituted propyl benzoate, enhancing membrane permeability .
- Reactivity: The amide linkage reduces ester hydrolysis rates compared to ethyl 4-(dimethylamino)benzoate, which has a more reactive dimethylamino group .
Key Research Findings
- Synthesis Efficiency : The branched amide group requires multi-step synthesis, increasing complexity compared to propyl benzoate (single-step esterification) .
- Thermal Stability: The compound exhibits higher thermal stability than ethyl 4-aminobenzoate due to reduced electron-donating effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
